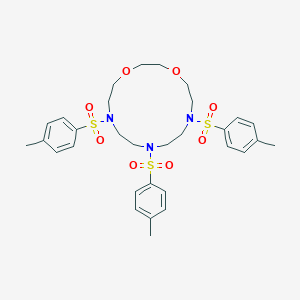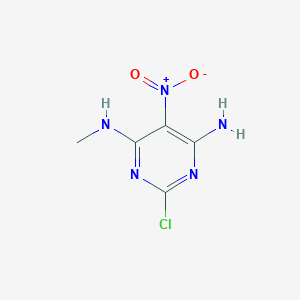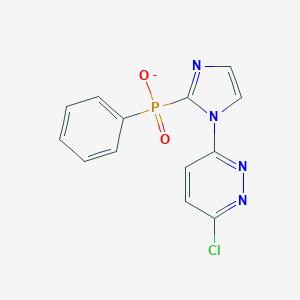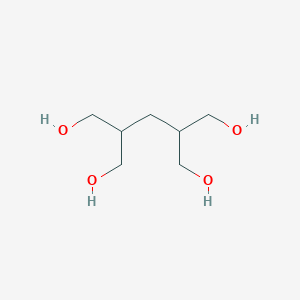
7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE” is a complex organic compound characterized by its unique cyclic structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE typically involves multi-step organic reactions. The starting materials often include toluene-4-sulfonyl chloride and appropriate amine precursors. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production may scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.
Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst or ligand in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study biological pathways and interactions.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action for 7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE involves its interaction with molecular targets through its functional groups. The sulfonyl groups can participate in various chemical reactions, while the cyclic structure provides stability and specificity in binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclodextrins: Similar cyclic structures but with different functional groups.
Crown Ethers: Cyclic compounds with oxygen atoms that can form complexes with metal ions.
Calixarenes: Cyclic compounds with phenolic units.
Uniqueness
For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
Molekularformel |
C31H41N3O8S3 |
|---|---|
Molekulargewicht |
679.9g/mol |
IUPAC-Name |
7,10,13-tris-(4-methylphenyl)sulfonyl-1,4-dioxa-7,10,13-triazacyclopentadecane |
InChI |
InChI=1S/C31H41N3O8S3/c1-26-4-10-29(11-5-26)43(35,36)32-16-18-33(44(37,38)30-12-6-27(2)7-13-30)20-22-41-24-25-42-23-21-34(19-17-32)45(39,40)31-14-8-28(3)9-15-31/h4-15H,16-25H2,1-3H3 |
InChI-Schlüssel |
GJXAGFKDQBSFQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCOCCOCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCOCCOCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B381904.png)

![{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B381906.png)
![3-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381910.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)
![2-[(Imidazo[1,2-a]pyrimidin-2-ylmethyl)sulfanyl]phenylamine](/img/structure/B381913.png)

![3-Bromonaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B381919.png)

![6,9,12,20,23,28,31-Heptaoxa-1,3,15,17-tetraazabicyclo[15.8.8]tritriacontane-2,16-dithione](/img/structure/B381922.png)
![7-[(1-adamantylcarbonyl)oxy]-9-oxo-9H-fluoren-2-yl 1-adamantanecarboxylate](/img/structure/B381923.png)
